molecular formula C15H19N3O2 B6617738 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide CAS No. 1537561-97-9

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B6617738
CAS No.: 1537561-97-9
M. Wt: 273.33 g/mol
InChI Key: FGWRVDOULCDICZ-UHFFFAOYSA-N
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Description

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a tetrahydroquinoline moiety linked to a pyrrolidine carboxamide group

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-14(19)13-6-3-9-18(13)15(20)11-7-8-17-12-5-2-1-4-10(11)12/h1-2,4-5,11,13,17H,3,6-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRVDOULCDICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCNC3=CC=CC=C23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized through the hydrogenation of quinoline using a palladium on carbon (Pd/C) catalyst under hydrogen gas.

    Acylation: The tetrahydroquinoline is then acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Coupling with Pyrrolidine: The acylated tetrahydroquinoline is coupled with pyrrolidine-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infections.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The tetrahydroquinoline moiety can interact with biological membranes, while the pyrrolidine carboxamide group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the pyrrolidine carboxamide group.

    Quinoline: An oxidized form of tetrahydroquinoline.

    Pyrrolidine-2-carboxamide: Lacks the tetrahydroquinoline moiety.

Uniqueness

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide is unique due to the combination of the tetrahydroquinoline and pyrrolidine carboxamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

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